Methyl 7-hydroxy-2-naphthoate Methyl 7-hydroxy-2-naphthoate
Brand Name: Vulcanchem
CAS No.: 95901-05-6
VCID: VC3735996
InChI: InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

Methyl 7-hydroxy-2-naphthoate

CAS No.: 95901-05-6

Cat. No.: VC3735996

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-hydroxy-2-naphthoate - 95901-05-6

Specification

CAS No. 95901-05-6
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name methyl 7-hydroxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3
Standard InChI Key NRAOMQRRELNKIQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 7-hydroxy-2-naphthoate consists of a naphthalene ring system (C₁₀H₈) with a hydroxyl group (-OH) at the 7th position and a methyl ester group (-COOCH₃) at the 2nd position. The systematic IUPAC name clearly indicates these structural features.

The molecular formula of Methyl 7-hydroxy-2-naphthoate is C₁₂H₁₀O₃, with a calculated molecular weight of approximately 202.21 g/mol. This is consistent with the molecular formula and weight of related naphthoate compounds such as 4-Hydroxy-7-methyl-2-naphthoic acid, which has the same molecular formula and a molecular weight of 202.206 g/mol .

Physical and Chemical Properties

Based on the properties of structurally related naphthoate compounds, we can infer several physical and chemical properties for Methyl 7-hydroxy-2-naphthoate:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon for naphthoate compounds
ColorLikely white to off-white crystallineTypical for pure naphthalene derivatives
SolubilitySoluble in organic solvents; limited water solubilityBased on polarity and functional groups
Melting PointLikely between 150-220°CComparison with related compounds
Boiling PointLikely above 350°C4-Hydroxy-7-methyl-2-naphthoic acid has a boiling point of 420.7°C at 760 mmHg
DensityApproximately 1.3-1.4 g/cm³4-Hydroxy-7-methyl-2-naphthoic acid has a density of 1.341 g/cm³
LogPApproximately 2.4-2.8Estimated based on related compounds with similar functional groups
pKa (hydroxyl)Approximately 8.5-9.5Typical for phenolic hydroxyl groups

The hydroxyl group at the 7-position likely confers hydrogen bonding capabilities, potentially affecting crystallinity, solubility, and reactivity patterns. The methyl ester group at the 2-position contributes to the compound's polarity and provides a site for potential hydrolysis reactions.

Synthesis Methods

Esterification of 7-hydroxy-2-naphthoic acid

A direct approach would involve the esterification of 7-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst:

  • 7-hydroxy-2-naphthoic acid would be dissolved in methanol

  • A strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) would be added

  • The mixture would be heated under reflux conditions

  • After completion of the reaction, the product would be isolated through extraction and purification steps

This approach is similar to the synthesis of methyl 4-hydroxy-1-methoxy-2-naphthoate described in the literature, where a naphthoic acid derivative was esterified with methanol .

Selective Functionalization of Naphthalene

Another approach might involve:

  • Selective introduction of the ester group at the 2-position of naphthalene

  • Regioselective hydroxylation at the 7-position

  • Sequential protection-deprotection strategies to control the regioselectivity of the reactions

Reaction Conditions and Considerations

Based on the synthesis methods described for related compounds , the following reaction conditions and considerations would likely apply:

Synthetic StepPotential ReagentsConditionsConsiderations
EsterificationMethanol, H₂SO₄ or TsOHReflux, 3-6 hoursMonitoring for complete conversion
Hydroxylation (if needed)Oxidizing agents like K₂CO₃/O₂ or directed metalationControlled temperature, inert atmosphereRegioselectivity challenges
Protection (if needed)Acyl chlorides, anhydrides0°C to room temperatureSelective protection of specific groups
PurificationExtraction solvents, silica gelMultiple extraction steps, column chromatographySeparation from side products

Temperature control would be crucial for regioselective reactions, with cooling potentially required for certain steps (e.g., 0°C for protection reactions) and heating for others (e.g., reflux for esterification). The choice of solvents would depend on the specific reaction step, with options including methanol for esterification, DMF for alkylation reactions, or acetone for methylation .

Activity TypePotentialRationale
Anti-inflammatoryModerate to highRelated naphthoate compounds have demonstrated anti-inflammatory properties through inhibition of inflammatory pathways
AntioxidantPossibleThe hydroxyl group could confer radical scavenging ability, similar to other phenolic compounds
Enzyme InhibitionPossibleSimilar compounds have shown enzyme inhibitory activities, particularly against inflammatory enzymes
AntimicrobialUnknownWould require specific testing, but naphthalene derivatives have shown varied antimicrobial properties

The presence of the hydroxyl group at the 7-position might contribute to potential antioxidant properties through hydrogen atom donation mechanisms. The ester functionality could play a role in interactions with biological targets such as enzymes or receptors.

Structure-Activity Relationship Considerations

The specific positioning of functional groups on the naphthalene core is critical for biological activity. For instance:

Applications in Research and Industry

Industrial Applications

Potential industrial applications might include:

Application AreaPotential UseRelevant Properties
Pharmaceutical IndustryIntermediate in drug synthesisReactive functional groups for further modification
Materials ScienceComponent in specialty polymersNaphthalene core provides rigidity and potential for π-stacking
Analytical ChemistryReference standard or derivatizing agentWell-defined structure with characteristic spectral properties
Specialty ChemicalsPrecursor for fine chemicalsFunctional groups enable diverse chemical transformations

The presence of both hydroxyl and ester groups provides multiple handles for chemical modification, making this compound potentially valuable in diverse industrial contexts.

Comparison with Related Compounds

Structural Analogs

To better understand the potential properties of Methyl 7-hydroxy-2-naphthoate, a comparison with related compounds is valuable:

CompoundMolecular FormulaKey Structural DifferencesPropertiesSource
4-Hydroxy-7-methyl-2-naphthoic acidC₁₂H₁₀O₃Has carboxylic acid instead of methyl ester; hydroxyl at position 4; methyl at position 7MW: 202.206, Density: 1.341 g/cm³, BP: 420.7°C
Methyl 4-hydroxy-1-methoxy-2-naphthoateC₁₃H₁₂O₄Has additional methoxy group at position 1; hydroxyl at position 4Synthesized through esterification of naphthoic acid derivatives

Structure-Property Relationships

The position of functional groups on the naphthalene ring significantly affects the chemical reactivity and physical properties of these compounds:

In Methyl 7-hydroxy-2-naphthoate, the hydroxyl group at position 7 and the ester at position 2 are situated in a manner that likely creates a unique electronic distribution across the molecule, distinguishing it from its structural isomers.

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